2H-1,4-Benzoxazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-6-methyl-2-phenyl-
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Overview
Description
AR-17048 is a potential antirheumatic.
Scientific Research Applications
Synthesis and Intermediates
Synthesis of Phenyl-Substituted Derivatives : The synthesis of phenyl-substituted 2H-3,4-dihydro-3-aminomethyl-1,4-benzoxazines is notable, where these compounds serve as intermediates for the production of more complex derivatives (Banzatti, Heidempergher, & Melloni, 1983).
Formation of Fluorescent Dyes : The synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones, which are fluorescent dyes, demonstrates the potential of these compounds in dye formation and possibly in fluorescence applications (Bris, 1985).
Biological and Pharmacological Activities
Intracellular Calcium Activity : Substituted 1,4-benzoxazines with an amino side chain have shown moderate activity on intracellular calcium, indicating potential in cellular signaling and pharmacological research (Bourlot et al., 1998).
Antifungal Activity : 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and demonstrated moderate to good antifungal activity, particularly against agricultural fungi, suggesting potential in agricultural applications (Śmist, Kwiecień, & Krawczyk, 2016).
Potential in Pharmacological Development : Some 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives have been synthesized and tested for pharmacological activity, with findings indicating anticonvulsant properties and low acute toxicity in mice (De Marchi, Tamagnone, & Torielli, 1971).
Allelochemical and Ecological Role
- Role in Plant Defense : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, such as DIBOA and DIMBOA, isolated from plants of the Poaceae family, show properties like phytotoxicity, antimicrobial, antifungal, and insecticidal effects, indicating their significant role in plant defense mechanisms and potential agronomic utility (Macias et al., 2006).
properties
CAS RN |
65792-35-0 |
---|---|
Product Name |
2H-1,4-Benzoxazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-6-methyl-2-phenyl- |
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]-6-methyl-2-phenyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H22N2O2/c1-14-9-10-17-16(13-14)21(12-11-20(2)3)19(22)18(23-17)15-7-5-4-6-8-15/h4-10,13,18H,11-12H2,1-3H3 |
InChI Key |
WAMJTKQWKFBKKP-GOSISDBHSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(C(=O)N2CCN(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(=O)N2CCN(C)C)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-phenyl-4-(beta-dimethylaminoethyl)-6-methyl-2,3-dihydro-1,4-benzoxazin-3-one AR 17048 AR-17048 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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